![molecular formula C8H8BrN B128384 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 158331-18-1](/img/structure/B128384.png)

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Descripción general

Descripción

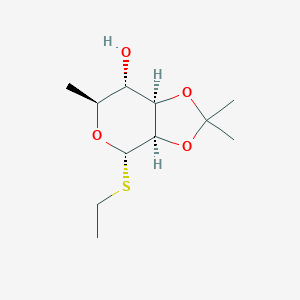

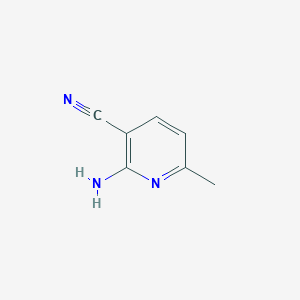

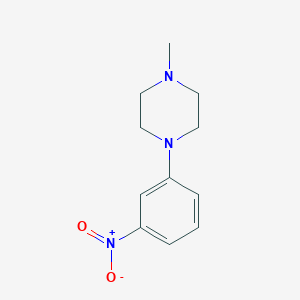

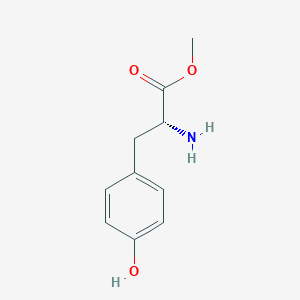

“3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine” is a chemical compound with the molecular formula C8H8BrN . It is a solid substance .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are related to “3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine”, has been achieved through a manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water .

Molecular Structure Analysis

The molecular structure of “3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine” is characterized by a cyclopenta[b]pyridine core with a bromine atom attached to the 3-position . In the solid state, molecules of related compounds form centrosymmetric dimers due to intermolecular hydrogen bonds .

Chemical Reactions Analysis

The direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .

Physical And Chemical Properties Analysis

The molecular weight of “3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine” is 198.06 g/mol . It has a topological polar surface area of 12.9 Ų . The compound is a solid at room temperature .

Aplicaciones Científicas De Investigación

Hypoglycemic Activity

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: derivatives have been identified to exhibit hypoglycemic activity . This suggests potential applications in the development of new treatments for diabetes, where these compounds could be used to lower blood sugar levels.

Calcium Channel Antagonism

These derivatives also act as antagonists of calcium channels . This property is significant for cardiovascular research, as calcium channel blockers are used to treat various conditions such as hypertension and angina.

Fluorescent Probes

The compound’s derivatives serve as fluorescent probes . In biochemical research, fluorescent probes are vital tools for visualizing and tracking biological processes, which can be crucial in understanding cellular functions and disease mechanisms.

Protein Kinase Inhibition

Another application is the inhibition of protein kinase FGFR1 . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their inhibitors are valuable in cancer therapy as they can regulate cell functions.

Organic Synthesis

The multicomponent synthesis involving 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine leads to the formation of various heterocyclic compounds . These reactions are fundamental in organic chemistry for creating complex molecules with potential pharmaceutical applications.

X-ray Structural Analysis

The structure of heterocycles based on this compound has been studied using X-ray structural analysis . This application is crucial in material science and drug design, providing insights into molecular geometry and electronic structure.

Alkylating Agent Reaction

In synthetic chemistry, the compound reacts with alkylating agents to produce thioesters . This reaction is part of a broader synthesis process that can lead to the creation of new molecules with therapeutic properties.

Intermediate for Antibiotics

Lastly, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a key intermediate in the synthesis of cefpirome , an antibiotic used in the treatment of severe bacterial infections.

Mecanismo De Acción

Mode of Action

It’s known that the compound is synthesized through a cyclocondensation reaction . This suggests that it may interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

It’s known that the compound is synthesized through a cyclocondensation reaction , which could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (19806) suggests that it may have good bioavailability

Result of Action

One study suggests that derivatives of the compound may be used as inhibitors for carbon steel corrosion

Action Environment

It’s known that the compound is stable at room temperature in an inert atmosphere , suggesting that it may be sensitive to certain environmental conditions.

Propiedades

IUPAC Name |

3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUSQPREWBGRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467965 | |

| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

CAS RN |

158331-18-1 | |

| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.